25-Deoxycedysterone;25-deoxy-20-ecdysone
Description
25-Deoxycedysterone (CAS: Not explicitly provided in evidence; synonyms: 25-Deoxy-20-hydroxyecdysone, Ponasterone A ) is a phytoecdysteroid, a class of steroid hormones primarily found in plants and arthropods. Structurally, it is characterized by the absence of a hydroxyl group at the C-25 position compared to its parent compound, 20-hydroxyecdysone (20-HE). Its molecular formula is C27H44O5 (MW: 464.60 g/mol) , and it shares the core 5β-cholest-7-en-6-one scaffold common to ecdysteroids.
Key features include:
Properties
IUPAC Name |
17-(2,3-dihydroxy-6-methylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYYBCXMCWDUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860114 | |
| Record name | 2,3,14,20,22-Pentahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponasterone A can be synthesized through chemical and biotechnological methods. One of the chemical synthesis routes involves the transformation of 20-hydroxyecdysone through multiple complex reactions, although this method yields only about 2.1% of the final product . Another approach involves the enzymatic conversion of ponasteroside A to ponasterone A using glycosyltransferase GTBP1 from Bacillus pumilus BF1, which has shown high efficiency and selectivity .
Industrial Production Methods: Industrial production of ponasterone A can be achieved using recombinant Escherichia coli harboring the glycosyltransferase GTBP1. This method allows for efficient production with a molar yield of 92.7% in a biphasic system, where in situ product removal helps shift the reaction equilibrium towards the synthesis of ponasterone A .
Chemical Reactions Analysis
Types of Reactions: Ponasterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various derivatives of ponasterone A, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
Ponasterone A exerts its effects by binding to specific receptors, such as G protein-coupled receptors (GPCRs), on the cell membrane. This binding triggers a signaling cascade that involves the release of calcium ions, protein phosphorylation, and activation of various kinases. These molecular events lead to changes in gene expression and cellular responses, such as molting and metamorphosis in insects .
Comparison with Similar Compounds
20-Hydroxyecdysone (20-HE; Ecdysterone)
- Molecular formula : C27H44O7 (MW: 480.62 g/mol) .
- Structural difference : Contains an additional hydroxyl group at C-25 compared to 25-deoxycedysterone .
Polypodine B and Ponasterone A
- Polypodine B : A 20-HE analogue with additional hydroxylation at C-5 and C-11. Exhibits stronger insecticidal activity but lower mammalian bioavailability .
- Ponasterone A : Structurally identical to 25-deoxycedysterone but often isolated from ferns (e.g., Pteridium aquilinum) . Both share the C-25 dehydroxylation but differ in stereochemical configurations at C-24/C-25 .
Research Findings and Therapeutic Implications
Pharmacological Activity
- Anabolic effects : 25-Deoxycedysterone shows ~50% of the myostatin-inhibitory activity of 20-HE in murine myoblast assays .
- Receptor binding : The lack of C-25 hydroxylation reduces affinity for the ecdysone receptor (EcR) in insects, explaining its lower molting hormone activity compared to 20-HE .
Biological Activity
25-Deoxycedysterone, also known as 25-deoxy-20-ecdysone, is a phytoecdysteroid that has garnered attention due to its diverse biological activities. Ecdysteroids are steroid hormones primarily found in insects and some plants, playing crucial roles in growth, development, and reproduction. This article explores the biological activity of 25-deoxycedysterone, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.
25-Deoxycedysterone exerts its biological effects through several mechanisms:
- Receptor Binding : It primarily interacts with the ecdysteroid receptor (EcR), which is part of a heterodimeric complex with the retinoid X receptor (RXR). This binding initiates a cascade of gene expression changes involved in developmental processes in insects.
- Signal Transduction : Upon binding to EcR, 25-deoxycedysterone activates downstream signaling pathways that influence cellular processes such as cell proliferation and differentiation. This is particularly evident in studies demonstrating its role in inducing molting and metamorphosis in insect models .
1. Anabolic Effects
Research indicates that 25-deoxycedysterone exhibits anabolic properties similar to those of anabolic steroids. It has been shown to enhance protein synthesis and muscle growth in various animal models .
2. Anti-Diabetic Properties
Studies have highlighted the compound's potential in regulating glucose metabolism. It has demonstrated hypoglycemic effects by improving insulin sensitivity and reducing blood sugar levels in diabetic models .
3. Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory cytokines and pathways associated with oxidative stress .
4. Hematopoietic Stimulation
Evidence suggests that 25-deoxycedysterone can stimulate erythropoiesis (the production of red blood cells), making it a candidate for further exploration in treating anemia .
Case Studies and Experimental Research
Several studies have investigated the effects of 25-deoxycedysterone on various biological systems:
- In Vitro Studies : In vitro experiments have shown that treatment with 25-deoxycedysterone increases cell viability under oxidative stress conditions, suggesting its potential as an antioxidant agent.
- In Vivo Studies : Animal studies have demonstrated significant increases in muscle mass and strength following administration of 25-deoxycedysterone, supporting its use as a performance-enhancing agent .
Comparative Analysis with Other Ecdysteroids
| Compound | Anabolic Activity | Anti-Diabetic | Anti-Inflammatory | Erythropoiesis |
|---|---|---|---|---|
| 25-Deoxycedysterone | High | Moderate | High | Yes |
| Ecdysterone | Very High | Moderate | Moderate | No |
| Turkesterone | High | Low | Moderate | No |
1. Pharmaceutical Applications
Given its diverse biological activities, 25-deoxycedysterone holds promise for therapeutic applications, particularly in:
- Muscle Wasting Disorders : Its anabolic properties could be harnessed to treat conditions like cachexia.
- Diabetes Management : Its anti-diabetic effects warrant further investigation for potential use in diabetes therapies.
2. Agricultural Uses
Due to its role in insect development, 25-deoxycedysterone can be utilized as a natural insect growth regulator, offering an eco-friendly alternative to synthetic pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
